molecular formula C10H14O B13945657 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) CAS No. 540777-61-5

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI)

Cat. No.: B13945657
CAS No.: 540777-61-5
M. Wt: 150.22 g/mol
InChI Key: NPVJZXJAHGZNIU-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, featuring hydroxyl and diethenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene.

    Functional Group Introduction: The hydroxyl group is introduced through hydroboration-oxidation or similar reactions.

    Diethenyl Group Addition: The diethenyl groups are added via alkylation reactions using appropriate reagents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Cyclohexenone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 2,3-diethenyl-(9CI) involves interactions with various molecular targets:

    Molecular Targets: Enzymes and receptors that interact with hydroxyl and diethenyl groups.

    Pathways: The compound may participate in pathways involving oxidation-reduction reactions and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol: Lacks the diethenyl groups, making it less reactive in certain reactions.

    Cyclohexanol: Lacks the double bonds, resulting in different chemical properties.

    Cyclohexene: Lacks the hydroxyl group, making it less versatile in functional group transformations.

Properties

CAS No.

540777-61-5

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,3-bis(ethenyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h3-4,10-11H,1-2,5-7H2

InChI Key

NPVJZXJAHGZNIU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(CCC1)O)C=C

Origin of Product

United States

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